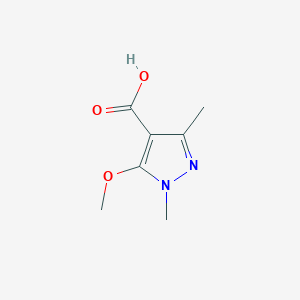

Acide 5-méthoxy-1,3-diméthyl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid indicates the versatility of pyrazole compounds in forming complex structures . These methods could potentially be adapted for the synthesis of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using crystallographic techniques, and the structure was further examined using quantum chemical methods . Similarly, the molecular geometry and vibrational frequencies of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid were calculated using Hartree–Fock and density functional methods . These analytical methods would be essential for the molecular structure analysis of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, as evidenced by the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates . The reactivity of the pyrazole ring allows for transformations that can lead to a wide array of products. The study of these reactions provides valuable information on the reactivity patterns of pyrazole derivatives, which could be extrapolated to "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the nonlinear optical activity of a pyrazole derivative was attributed to the small energy gap between the frontier molecular orbitals . The optical properties of a series of novel pyrazole derivatives were also investigated, showing that absorption and emission spectra can vary with substituents on the pyrazole moiety . These studies suggest that the physical and chemical properties of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid" would be influenced by its functional groups and molecular geometry.

Applications De Recherche Scientifique

Synthèse pharmaceutique

Ce composé sert de précurseur dans la synthèse de divers médicaments pharmaceutiques. En raison de son noyau pyrazole, il est essentiel pour créer des composés présentant des propriétés antibactériennes, antifongiques et anti-inflammatoires potentielles . Le cycle pyrazole est un motif courant dans plusieurs agents thérapeutiques, et des modifications au niveau du site acide carboxylique permettent de développer de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits.

Modulation de l'activité biologique

La présence d'un groupe méthoxy dans le composé peut influencer son activité biologique. Il peut être utilisé pour concevoir des molécules qui modulent l'activité enzymatique, la liaison aux récepteurs ou l'expression génique. Par exemple, des dérivés de ce composé pourraient être étudiés pour leur potentiel à inhiber les enzymes qui sont surexprimées dans certains cancers ou d'autres maladies .

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives have been reported to possess various biological activities, which could result in a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZMIQWLRGBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78201-01-1 | |

| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.